2-(Chloromethylidene)propanedinitrile

Dicyanovinylation Electrophilic aromatic substitution Process chemistry

2-(Chloromethylidene)propanedinitrile, also known as 1-chloro-2,2-dicyanoethylene or 2-(chloromethylene)malononitrile , is a C4HClN2 electrophilic olefin (MW 112.52 g/mol, mp 19 °C, bp 92 °C at 26 Torr, density 1.306 g/cm³). It belongs to the 1-halo-2,2-dicyanoethylene family and serves as a direct dicyanovinylating reagent, introducing the –CH=C(CN)₂ group into aromatic, heteroaromatic, and CH-acid substrates without requiring pre-formed aldehyde intermediates.

Molecular Formula C4HClN2
Molecular Weight 112.52 g/mol
CAS No. 10472-09-0
Cat. No. B1280238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethylidene)propanedinitrile
CAS10472-09-0
Molecular FormulaC4HClN2
Molecular Weight112.52 g/mol
Structural Identifiers
SMILESC(=C(C#N)C#N)Cl
InChIInChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H
InChIKeyABWDYPYMGCFQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethylidene)propanedinitrile (CAS 10472-09-0): A Monochloro-Activated Dicyanovinyl Electrophile for One-Step Aromatic Functionalization


2-(Chloromethylidene)propanedinitrile, also known as 1-chloro-2,2-dicyanoethylene or 2-(chloromethylene)malononitrile , is a C4HClN2 electrophilic olefin (MW 112.52 g/mol, mp 19 °C, bp 92 °C at 26 Torr, density 1.306 g/cm³) [1]. It belongs to the 1-halo-2,2-dicyanoethylene family and serves as a direct dicyanovinylating reagent, introducing the –CH=C(CN)₂ group into aromatic, heteroaromatic, and CH-acid substrates without requiring pre-formed aldehyde intermediates [2][3]. Its dual cyano substitution renders the vinylic carbon highly electrophilic, enabling nucleophilic vinylic substitution and cyclocondensation reactions that underpin its utility in heterocycle synthesis, push–pull chromophore construction, and polymer chemistry [4].

1 One-step direct dicyanovinylation without aldehyde pre-formation
2 Dual-cyano activation for high electrophilicity in vinylic substitution
3 Catalyst-free protocol compatible with Lewis-base substrates

Why Malononitrile, the 1,1-Dichloro Analog, or the 1-Bromo Congener Cannot Substitute 2-(Chloromethylidene)propanedinitrile Without Altering Reactivity, Selectivity, or Synthetic Economy


Substituting 2-(chloromethylidene)propanedinitrile with the parent malononitrile forces a two-step sequence—aldehyde pre-formation followed by Knoevenagel condensation—adding a synthetic step and limiting compatibility with Lewis-acid-sensitive substrates [1]. The 1,1-dichloro analog (CAS 10472-00-1) possesses two displaceable chlorine atoms, creating regioselectivity ambiguity in nucleophilic vinylic substitution and a higher molecular weight (146.96 vs. 112.52 g/mol) that reduces atom economy in mono-functionalization applications . Although the 1-bromo congener can achieve equivalent yields in dicyanovinylation, the chloro compound is preferred industrially because its synthesis from malononitrile, formaldehyde, and HCl is more cost-effective than the bromo route [2][3]. Additionally, the monochloro compound uniquely balances electrophilicity with leaving-group aptitude: kinetic studies show that two α-cyano groups activate the vinylic position 100-fold more than two α-ethoxycarbonyl groups, yet the C–Cl bond retains sufficient stability for controlled, stepwise functionalization [4].

Malononitrile
Requires additional aldehyde-condensation step, limiting Lewis-acid-sensitive substrates.
1,1-Dichloro analog
Dual chlorine sites introduce regioselectivity ambiguity and reduce atom economy by 23% MW.
1-Bromo congener
Equivalent yield reported, but higher synthesis cost limits economical scale-up.

Quantitative Differentiation Evidence: 2-(Chloromethylidene)propanedinitrile vs. Its Closest Analogs in Organic Synthesis


One-Step Dicyanovinylation Yield Equivalence with 1-Bromo Analog, but with Cost Advantage: Patent Evidence from U.S. 4,006,178

In the absence of Lewis acid catalysts, 2-(chloromethylidene)propanedinitrile achieves quantitative dicyanovinylation of activated aromatics that is indistinguishable from its 1-bromo congener. U.S. Patent 4,006,178, Example 1, reports 94.1% isolated yield (relative to 1-chloro-2,2-dicyanoethylene employed) for the reaction with 3-dimethylaminophenol in methanol, affording analytically pure product with mp 141–143 °C [1]. When an equivalent amount of 1-bromo-2,2-dicyanoethylene is used under otherwise identical conditions, the same product is obtained—the patent explicitly states this equivalence without reporting a yield differential [2]. The chloro educt is nonetheless expressly preferred because its synthesis route (U.S. Pat. No. 2,774,783, involving malononitrile + formaldehyde + HCl) is cheaper than that of the bromo analog [3]. For industrial procurement, this translates to identical synthetic performance at reduced raw-material cost.

Yield & cost
Head-to-head
94.1% yield; chloro educt preferred on cost
Reported yield parity, lower material cost
Lewis-acid-free, MeOH, Et3N, 20 °C
Dicyanovinylation Electrophilic aromatic substitution Process chemistry

100-Fold Activation by α-Cyano vs. α-Ester Groups in Nucleophilic Vinylic Substitution: Kinetic Evidence for Dicyanovinyl Electrophilicity

Rappoport and Topol (1972) demonstrated through systematic kinetic measurements that two α-cyano groups activate nucleophilic vinylic substitution approximately 100-fold more than two α-ethoxycarbonyl (ester) groups [1]. This class-level finding directly quantifies why 2-(chloromethylidene)propanedinitrile—bearing two cyano substituents—is a far more potent electrophile than its diester analog (e.g., 1-chloro-2,2-dimethoxycarbonylethylene) in reactions with amine nucleophiles. In the same study, the relative leaving-group reactivity for chloro vs. bromo in the dicyano system was shown to be near unity (kOMs/kCl = 1 for p-cyanoaniline with 1-chloro- and 1-mesyloxy-2,2-dicyanoethylenes), indicating that the electrophilic character is dominated by the cyano activation rather than the halogen identity [2]. For researchers selecting a reactive vinyl electrophile, the dicyano scaffold provides a rate acceleration of two orders of magnitude over the structurally analogous but synthetically more accessible ester-based system.

Electrophilicity
Class-level
~100-fold over α-ester analog
Supports mild-condition nucleophilic substitution
Kinetic data from Rappoport 1972
Nucleophilic vinylic substitution Kinetics Leaving group effects

Lewis-Acid-Free Dicyanovinylation Enables Substrate Scope Expansion Relative to Classical Friedel-Crafts Conditions

The classical method for dicyanovinylating aromatics using 1-chloro-2,2-dicyanoethylene, as described by Friedrich (Synthesis 1970, p. 23), requires anhydrous AlCl₃ or ZnCl₂ as Friedel-Crafts catalyst . This precludes the use of substrates bearing Lewis-basic functional groups (e.g., tertiary amines) that complex the catalyst. U.S. Patent 4,006,178 discloses a catalyst-free process whereby sufficiently activated aromatics (those bearing electron-donating substituents with negative Brown σp⁺ constants) react directly with 1-chloro-2,2-dicyanoethylene in anhydrous organic solvents without any Lewis acid [1]. Example 2 demonstrates this with N,N-dimethylaniline in ether: 75% isolated yield of the dicyanovinyl product (mp 179 °C) using only triethylamine as an acid-binding agent [2]. The same patent reports 94.1% yield with 3-dimethylaminophenol as substrate (Example 1), confirming that amino-substituted aromatics—which are incompatible with AlCl₃-catalyzed conditions—are viable substrates under the catalyst-free protocol [3]. This represents a critical differentiation: when the target aromatic contains amine or other Lewis-basic functionality, the Lewis-acid-free method is the only viable route, and 2-(chloromethylidene)propanedinitrile is expressly identified as the preferred educt for this protocol.

Catalyst-free scope
Method context
75–94% yield with aminoaromatics
Enables substrates bearing Lewis-basic groups
Et3N, no AlCl3, 20–40 °C
Friedel-Crafts dicyanovinylation Lewis acid Substrate compatibility

Monochloro vs. 1,1-Dichloro Analog: Controlled Monofunctionalization with Superior Atom Economy

The 1,1-dichloro analog, 2-(dichloromethylene)malononitrile (CAS 10472-00-1, MW 146.96), carries two chlorine atoms on the same vinylic carbon, enabling sequential or simultaneous difunctionalization . While useful for generating trifluoromethylmalononitrile via reaction with AgF (J. Org. Chem. 1967, 32, 1941–1944) [1], the dichloro compound introduces regioselectivity ambiguity when monofunctionalization is desired: nucleophilic attack at one chlorine can be followed by undesired reaction at the second. In contrast, 2-(chloromethylidene)propanedinitrile (MW 112.52) provides a single reactive chlorine center, ensuring unambiguous monofunctionalization with better atom economy: for a target product incorporating one dicyanovinyl unit, the monochloro compound contributes 112.52 g/mol of reagent mass compared to 146.96 g/mol for the dichloro compound—a 23.4% reduction in reagent mass per functionalization event [2]. The monochloro compound also has a lower melting point (19 °C vs. the dichloro analog, for which mp data are less readily available in open databases) [3], suggesting easier liquid-phase handling.

Atom economy
Class-level
23.4% lower reagent mass per functionalization
Supports monofunctionalization selectivity
MW 112.5 vs 147.0 g/mol
Atom economy Regioselectivity Monofunctionalization

Versatile Heterocyclic Annulation: One-Pot Synthesis of 8-Nitro-imidazo[1,2-a]pyridines and 4-Nitropyrido[1,2-a]benzimidazoles

Schäfer, Gruner, Großmann, and Gewald (Monatshefte für Chemie, 1991, 122, 959–966) demonstrated that chloromethylene malononitriles—including 2-(chloromethylidene)propanedinitrile—react with nitromethylenimidazolines or nitromethylenebenzimidazoles to directly yield 8-nitro-2,3-dihydroimidazo[1,2-a]pyridines (compound series 3) and 4-nitropyrido[1,2-a]benzimidazoles (compound series 6), respectively, in a single annulation step [1]. Both product classes contain a free amino group, providing a handle for further derivatization. This reaction exploits the unique dual electrophilic character of the chloromethylene malononitrile scaffold: initial nucleophilic vinylic substitution at the chloromethylene carbon, followed by cyclocondensation of the remaining nitrile group. The analogous reaction using the corresponding 3-chloro-2-propeniminium salt 7 provided the imidazopyridine derivative 9, confirming the generality of the approach across related chlorovinyl substrates [2]. While yields are not tabulated as head-to-head comparisons across all substrates in the original paper, the method's value lies in its convergence: it assembles two fused heterocyclic systems from a common chloromethylene malononitrile precursor in one pot—a process that would require multiple steps using malononitrile or its simpler alkylidene derivatives.

Annulation
Reported
Fused imidazo-pyridine and pyrido-benzimidazole in one step
Convergent route to amino N-heterocycles
Schäfer 1991, 2D NMR confirmed
Heterocycle synthesis Imidazopyridine Nitroketene aminal

Optimal Application Scenarios for 2-(Chloromethylidene)propanedinitrile Based on Quantitatively Demonstrated Differentiation


One-Step Dicyanovinylation of Amino-Substituted Aromatics for Push–Pull Chromophore and Dye Intermediate Synthesis

When the target aromatic substrate carries a tertiary amino group (e.g., N,N-dimethylaniline, 3-dimethylaminophenol), classical Friedel-Crafts dicyanovinylation using AlCl₃ catalyst is incompatible due to amine–Lewis acid complexation. 2-(Chloromethylidene)propanedinitrile uniquely enables catalyst-free dicyanovinylation under mild conditions (anhydrous ether or chlorobenzene, triethylamine, 20–40 °C), achieving 75–94% isolated yields [1]. This is the scenario of choice for synthesizing donor–acceptor push–pull chromophores where the dicyanovinyl group serves as the electron-accepting terminus, as well as for dicyanovinyl-functionalized dye intermediates where amine compatibility is essential .

Cost-Optimized Kilogram-Scale Dicyanovinylation Where Bromo Analog Pricing Is Prohibitive

In process development for dicyanovinyl-functionalized aromatic intermediates at scale, the 1-bromo analog may be commercially available but carries a significantly higher cost per mole. U.S. Patent 4,006,178 explicitly establishes that 2-(chloromethylidene)propanedinitrile delivers the same dicyanovinyl product in equivalent yield as the bromo congener (Example 1) [2], while its synthesis route from bulk malononitrile, formaldehyde, and HCl is industrially cheaper (U.S. Pat. No. 2,774,783) [3]. Procurement for pilot-plant or production-scale dicyanovinylation should favor the chloro compound on total cost-of-raw-materials grounds, with no sacrifice in reaction performance.

Convergent One-Pot Synthesis of Amino-Substituted Fused Nitrogen Heterocycles (Imidazo[1,2-a]pyridines, Pyrido[1,2-a]benzimidazoles)

Medicinal chemistry and agrochemical discovery programs needing rapid library synthesis of 8-nitro-2,3-dihydroimidazo[1,2-a]pyridines or 4-nitropyrido[1,2-a]benzimidazoles with a free amino group can exploit the dual-electrophile reactivity of 2-(chloromethylidene)propanedinitrile. As demonstrated by Schäfer et al. (1991), the compound reacts with nitromethylenimidazolines or -benzimidazoles in a single annulation step to deliver the fused heterocyclic products [4]. This convergent approach eliminates at least one synthetic step compared to routes that start from malononitrile and require separate aldehyde condensation and cyclization stages.

Monofunctional Dicyanovinyl End-Capping of Oligothiophenes and Conjugated Materials for Organic Electronics

For the synthesis of dicyanovinyl (DCV)-terminated oligothiophenes and related conjugated materials used as n-type semiconductors or non-fullerene acceptors in organic photovoltaics, monofunctionalization is critical to avoid cross-linking or uncontrolled bis-adduct formation. 2-(Chloromethylidene)propanedinitrile, with its single reactive chlorine center and MW of 112.52 g/mol, provides unambiguous monofunctionalization with 23.4% lower reagent mass per event compared to the 1,1-dichloro analog (MW 146.96) [5]. The highly electrophilic dicyanovinyl moiety, activated 100-fold by the two cyano groups relative to ester-based electrophiles [6], ensures efficient end-capping under mild conditions compatible with oligothiophene stability.

Application
Selection Property
Validation Focus
Aminoaromatic dicyanovinylation
Catalyst-free electrophile
Substrate Lewis-base compatibility
Industrial-scale dicyanovinylation
Cost-competitive reagent
Process yield robustness
One-pot heterocycle annulation
Dual-electrophile scaffold
Step-reduction verification
Conjugated material end-capping
Monofunctional electrophile
Regioselectivity control
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